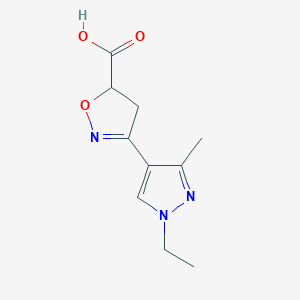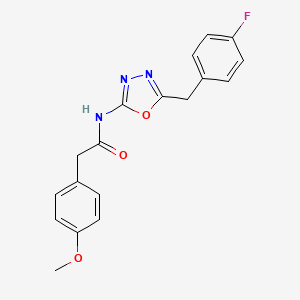
5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile is a synthetic organic compound that has shown potential in scientific research applications. This compound is a member of the chromene family and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile involves the inhibition of certain enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are involved in inflammation and pain. By inhibiting COX-2, 5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile reduces inflammation and pain.
Biochemical and Physiological Effects:
5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile has been shown to have various biochemical and physiological effects. Studies have shown that this compound reduces inflammation and pain in animal models. It has also been shown to inhibit the growth of tumor cells and reduce viral replication in vitro.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile in lab experiments is its potential anti-inflammatory, anti-tumor, and anti-viral properties. However, one of the limitations is the lack of studies on the toxicity and safety of this compound.
Future Directions
For the study of this compound include studying its toxicity and safety, as well as its potential as a therapeutic agent for various diseases.
Synthesis Methods
5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile has been synthesized using various methods. One of the most common methods is the reaction of 5,7-difluoro-4-hydroxy-2H-chromen-2-one with cyanogen bromide in the presence of a base. The reaction yields 5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile as a white solid.
Scientific Research Applications
5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile has shown potential in scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. Studies have shown that this compound inhibits the activity of certain enzymes and proteins, which are involved in inflammation, tumor growth, and viral replication.
properties
IUPAC Name |
5,7-difluoro-2-oxochromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F2NO2/c11-6-2-8(12)7-1-5(4-13)10(14)15-9(7)3-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTIKSCWPNOXJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC(=O)C(=C2)C#N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2605157.png)

![2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2605160.png)
![5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2605161.png)
![N-(4-bromo-2-fluorophenyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2605163.png)


![N-(2-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2605169.png)

![N-[2-(3,4-Dihydro-2H-chromen-4-yl)ethyl]prop-2-enamide](/img/structure/B2605173.png)
![4-piperidin-1-ylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2605175.png)
